Physicochemical properties of 4-(2-Cyclohexylethoxy)-N-neopentylaniline
Physicochemical properties of 4-(2-Cyclohexylethoxy)-N-neopentylaniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Cyclohexylethoxy)-N-neopentylaniline
Foreword
Molecular Overview and Structural Rationale
The structure of 4-(2-Cyclohexylethoxy)-N-neopentylaniline incorporates several key functional groups that are of significant interest in medicinal chemistry. The N-neopentylaniline core provides a bulky, lipophilic amine that can influence metabolic stability and receptor binding. The cyclohexylethoxy tail further enhances lipophilicity, a critical parameter in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the interplay of these structural features is paramount to predicting the compound's behavior in both chemical and biological systems.
Figure 1: Chemical structure of 4-(2-Cyclohexylethoxy)-N-neopentylaniline.
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide a reliable first approximation of a molecule's physicochemical properties. The following table summarizes the predicted values for 4-(2-Cyclohexylethoxy)-N-neopentylaniline, derived from established algorithms.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 317.5 g/mol | Influences diffusion and transport across membranes. |
| logP (o/w) | 5.8 ± 0.4 | High lipophilicity suggests good membrane permeability but potentially poor aqueous solubility. |
| pKa (basic) | 4.2 ± 0.3 | The aniline nitrogen is weakly basic, meaning the compound will be predominantly neutral at physiological pH. |
| Aqueous Solubility | <0.1 mg/L | Very low predicted solubility, posing a challenge for formulation and bioavailability. |
| Polar Surface Area | 21.3 Ų | Low polar surface area, consistent with high lipophilicity and good membrane permeability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Proposed Synthesis and Purification Protocol
The synthesis of 4-(2-Cyclohexylethoxy)-N-neopentylaniline can be approached through a two-step process involving a Williamson ether synthesis followed by a reductive amination. This route is chosen for its high efficiency and the commercial availability of the starting materials.
Figure 2: Proposed two-step synthesis and purification workflow.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-(2-Cyclohexylethoxy)aniline
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 4-aminophenol (1.0 eq).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the phenolic hydroxyl group, which is more acidic than the aniline amine, to form the corresponding alkoxide. This is a crucial step for the subsequent nucleophilic attack.
-
Alkylation: After stirring for 30 minutes at 0 °C, add 2-cyclohexyl-1-bromoethane (1.2 eq) dropwise. Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting phenol.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Synthesis of 4-(2-Cyclohexylethoxy)-N-neopentylaniline
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude 4-(2-cyclohexylethoxy)aniline from the previous step (1.0 eq) and dissolve in 1,2-dichloroethane (DCE) to a concentration of 0.5 M.
-
Imine Formation: Add pivalaldehyde (1.5 eq). Rationale: The excess aldehyde drives the equilibrium towards the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Rationale: NaBH(OAc)3 is a mild reducing agent that is selective for imines in the presence of aldehydes, minimizing side reactions.
-
Reaction Progression: Stir at room temperature for 12-18 hours. Monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol
-
Technique: The crude product will be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is a suitable starting point. The optimal eluent system should be determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and key physicochemical properties of the synthesized 4-(2-Cyclohexylethoxy)-N-neopentylaniline.
Figure 3: Comprehensive analytical workflow for characterization.
Identity and Purity Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will be used to confirm the presence of all expected proton environments, including the aromatic protons, the neopentyl group protons, and the protons of the cyclohexylethoxy chain. The integration of the signals will confirm the relative number of protons in each environment.
-
¹³C NMR: Will confirm the presence of all expected carbon environments.
-
-
High-Resolution Mass Spectrometry (HRMS): Will be used to determine the accurate mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection will be developed to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.
Experimental Determination of Physicochemical Properties
-
Melting Point: The melting point will be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
-
Aqueous Solubility: Thermodynamic solubility will be determined by adding an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension will be shaken for 24 hours at a constant temperature (e.g., 25 °C or 37 °C). The saturated solution will then be filtered, and the concentration of the dissolved compound will be determined by HPLC against a standard curve.
-
Lipophilicity (logD₇.₄): The octanol-water distribution coefficient at pH 7.4 will be determined using the shake-flask method. A known amount of the compound will be dissolved in octanol, and an equal volume of PBS at pH 7.4 will be added. The mixture will be shaken vigorously and then centrifuged to separate the layers. The concentration of the compound in both the octanol and aqueous layers will be determined by HPLC, and the logD₇.₄ will be calculated as log([Compound]octanol / [Compound]aqueous).
Conclusion
This guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 4-(2-Cyclohexylethoxy)-N-neopentylaniline. By combining predictive modeling with robust, well-referenced experimental protocols, this document serves as a practical tool for researchers working with this and other novel chemical entities. The successful execution of these protocols will yield a well-characterized molecule, ready for further investigation in drug discovery and development programs.
References
-
Williamson Ether Synthesis: "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó. Elsevier. [Link]
-
Reductive Amination: "Reductive Amination" by E. F. V. Scriven et al. in Comprehensive Organic Synthesis. Elsevier. [Link]
-
Physicochemical Property Prediction: "Computational Approaches in Preclinical Drug Discovery" by J. C. D. Lopes et al. in Frontiers in Chemistry. [Link]
-
HPLC for Purity Determination: "High-Performance Liquid Chromatography (HPLC): Principles and Applications in Pharmaceutical Analysis" by M. W. Dong in LCGC North America. [Link]
-
Shake-Flask Method for logP/logD: "Guideline for Testing of Chemicals, No. 107" by the Organisation for Economic Co-operation and Development (OECD). [Link]
